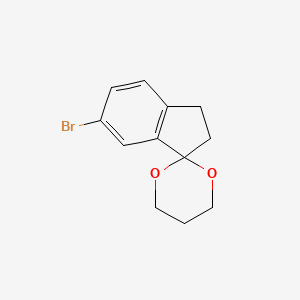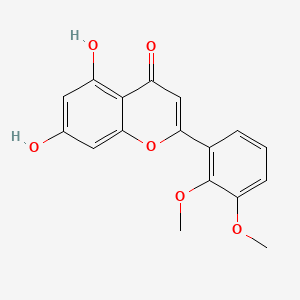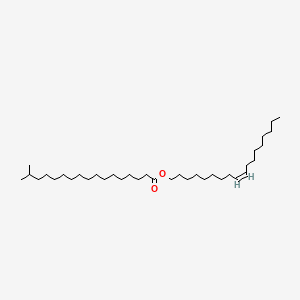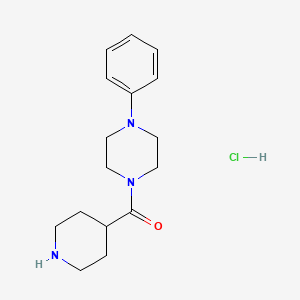
1-Phenyl-4-(piperidine-4-carbonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes both piperazine and piperidine rings, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride typically involves the reaction of piperazine and piperidine derivatives under specific conditions. One common method involves the treatment of quinoline with N-phenylpiperazine in hot dimethylformamide (DMF) containing potassium carbonate . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicine, (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an antidepressant .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, including mood regulation and pain relief .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-Phenyl-piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides
- 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
Uniqueness
What sets (4-Phenyl-piperazin-1-yl)-piperidin-4-yl-methanone hydrochloride apart from similar compounds is its dual piperazine and piperidine structure. This unique combination allows for a broader range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H24ClN3O |
|---|---|
Molekulargewicht |
309.83 g/mol |
IUPAC-Name |
(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H23N3O.ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H |
InChI-Schlüssel |
QODSYWKCLZXVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


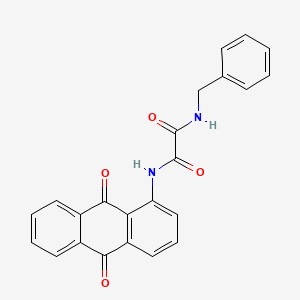
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
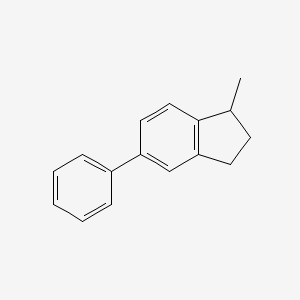

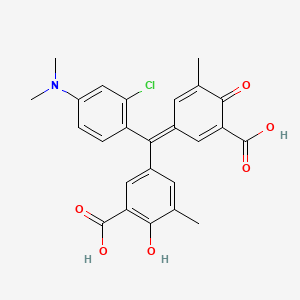
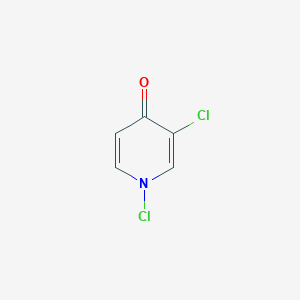
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
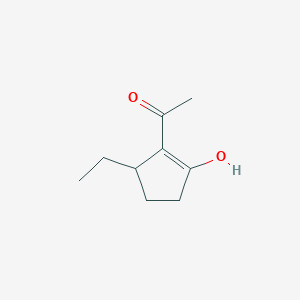

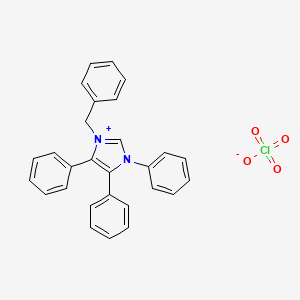
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
